molecular formula C16H21N3O2 B2601681 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide CAS No. 2034552-60-6

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide

Cat. No. B2601681
CAS RN: 2034552-60-6
M. Wt: 287.363
InChI Key: JEXRTXYJEPNKOI-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide, also known as CMPD101, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. The compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated.

Scientific Research Applications

Antibacterial Agents

Furan derivatives, such as the one , have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria . The presence of the furan ring in the compound’s structure can be exploited to synthesize novel antibacterial agents that could help combat microbial resistance, which is a growing global issue.

Antifungal Applications

Similar to their antibacterial uses, furan-containing compounds also exhibit antifungal activity. This makes them valuable in the development of new antifungal drugs, especially in the face of increasing resistance to existing medications .

Anticancer Research

The furan moiety is known to possess anticancer properties. Compounds featuring this structure can be used in the synthesis of potential anticancer agents. Research into furan derivatives continues to be a promising avenue for discovering new treatments for various types of cancer .

Bio-based Materials

The furan ring is a key component in the manufacture of bio-based materials. It can be derived from biomass, offering a sustainable alternative to traditional petroleum-based products. This compound could serve as a precursor in the synthesis of various bio-based materials, including plastics and fuels .

Organic Synthesis

Furan derivatives are versatile in organic synthesis. They can be used to create a wide range of complex chemicals, including functionalized β-lactams, which have numerous pharmaceutical applications .

Chemotherapeutic Agents

Compounds containing furan structures have been associated with a broad spectrum of pharmacological activities. They are used as core structures in the development of new drugs with various therapeutic potentials, such as antimicrobial, anti-inflammatory, and antitumor activities .

Mechanism of Action

Target of Action

The primary targets of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

The specific mode of action of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide Furan-containing compounds are known for their diverse biological activities, which may suggest a variety of interactions with their targets .

Biochemical Pathways

The exact biochemical pathways affected by N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide Furan derivatives have been found to have a significant impact on various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-15(14-7-4-10-21-14)12(2)19(18-11)9-8-17-16(20)13-5-3-6-13/h4,7,10,13H,3,5-6,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXRTXYJEPNKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2CCC2)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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